
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid is a deuterated analog of arginine, an amino acid that plays a crucial role in various biological processes. The incorporation of deuterium atoms into the molecule enhances its stability and alters its metabolic pathways, making it a valuable compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid typically involves the deuteration of arginine. This process can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in arginine with deuterium atoms using deuterated solvents and catalysts.
Chemical Synthesis: This involves the stepwise construction of the molecule using deuterated precursors and reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of biotechnological methods to incorporate deuterium into arginine during its biosynthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include deuterated derivatives of arginine with altered functional groups, which can be used for further research and applications.
Applications De Recherche Scientifique
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of natural arginine. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for prolonged activity and enhanced effects. The molecular targets include enzymes involved in arginine metabolism, such as nitric oxide synthase and arginase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deuterated Arginine: Similar in structure but with different deuterium incorporation patterns.
Deuterated Lysine: Another deuterated amino acid used in similar research applications.
Uniqueness
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid is unique due to its specific deuterium incorporation, which provides distinct metabolic and pharmacokinetic properties compared to other deuterated amino acids. This makes it particularly valuable for studying specific biochemical pathways and developing deuterated drugs with enhanced stability and efficacy.
Propriétés
Formule moléculaire |
C6H14N4O2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1/i1D2,3+1D2 |
Clé InChI |
ODKSFYDXXFIFQN-BRCPYFOBSA-N |
SMILES isomérique |
[2H]C([2H])(C[C@@H](C(=O)O)N)[13C]([2H])([2H])N=C(N)N |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
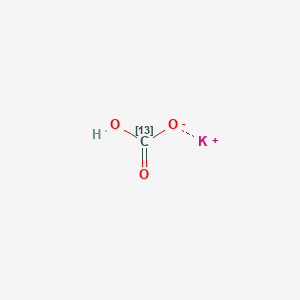
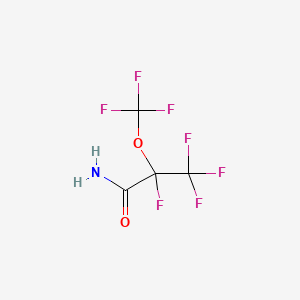
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
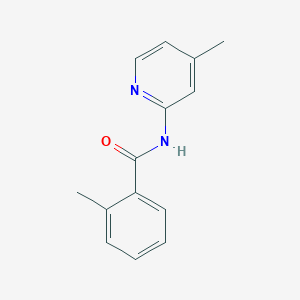
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
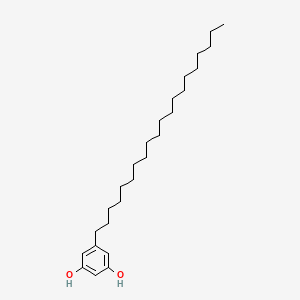
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
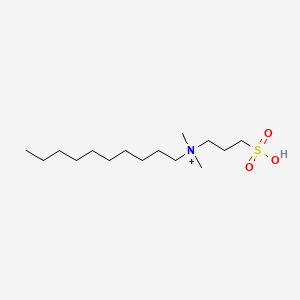
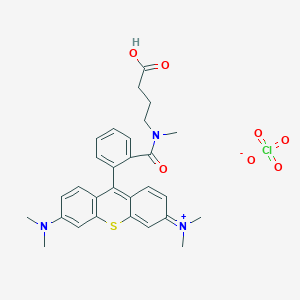
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)
